molecular formula C3H15N2O5P B583135 P-[(1R,2R)-1,2-Dihydroxypropyl]-phosphonic Acid Ammonium Salt CAS No. 1160525-87-0

P-[(1R,2R)-1,2-Dihydroxypropyl]-phosphonic Acid Ammonium Salt

Cat. No.: B583135
CAS No.: 1160525-87-0
M. Wt: 190.136
InChI Key: UXJPBZJVPXWZSO-MRWDTFSLSA-N
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Description

P-[(1R,2R)-1,2-Dihydroxypropyl]-phosphonic Acid Ammonium Salt: is a chemical compound with the molecular formula C3H9O5P. It is a white to pale yellow solid that is highly soluble in water and many organic solvents. This compound is known for its excellent thermal and chemical stability .

Preparation Methods

The synthesis of P-[(1R,2R)-1,2-Dihydroxypropyl]-phosphonic Acid Ammonium Salt involves multiple steps. The primary synthetic route includes the reaction of phosphoric acid with 1-chloro-2,3-propanediol to form a cationic intermediate. This intermediate is then reacted with phosphoric acid to yield the final product . Industrial production methods typically follow similar multi-step processes, ensuring high purity and yield.

Chemical Reactions Analysis

P-[(1R,2R)-1,2-Dihydroxypropyl]-phosphonic Acid Ammonium Salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different phosphonic acid derivatives.

    Reduction: It can be reduced to form simpler phosphonic compounds.

    Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

P-[(1R,2R)-1,2-Dihydroxypropyl]-phosphonic Acid Ammonium Salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of P-[(1R,2R)-1,2-Dihydroxypropyl]-phosphonic Acid Ammonium Salt involves its ability to chelate metal ions. By forming stable complexes with metal ions, it prevents metal corrosion and scale formation. This chelation process is crucial in various industrial and biochemical applications .

Comparison with Similar Compounds

P-[(1R,2R)-1,2-Dihydroxypropyl]-phosphonic Acid Ammonium Salt is unique due to its high solubility, thermal stability, and effective chelating properties. Similar compounds include:

These comparisons highlight the unique properties and specific applications of this compound in various fields .

Properties

IUPAC Name

diazanium;(1R,2R)-1-phosphonatopropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O5P.2H3N/c1-2(4)3(5)9(6,7)8;;/h2-5H,1H3,(H2,6,7,8);2*1H3/t2-,3-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJPBZJVPXWZSO-MRWDTFSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(O)P(=O)([O-])[O-])O.[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](O)P(=O)([O-])[O-])O.[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H15N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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